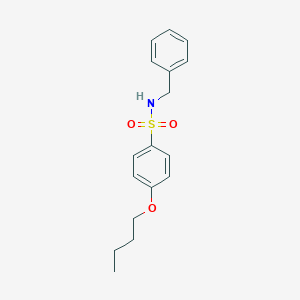

N-benzyl-4-butoxybenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-4-butoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3S/c1-2-3-13-21-16-9-11-17(12-10-16)22(19,20)18-14-15-7-5-4-6-8-15/h4-12,18H,2-3,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWVUHJLQOMMXQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Benzyl 4 Butoxybenzenesulfonamide and Its Derivatives

Strategies for the Construction of the Sulfonamide Linkage

The formation of the sulfonamide bond is a cornerstone of synthesizing N-benzyl-4-butoxybenzenesulfonamide. This typically involves the reaction of a sulfonyl chloride with an amine.

Synthesis of 4-Butoxybenzenesulfonamide (B73945) Precursors

The journey towards this compound begins with the preparation of key precursors, primarily 4-butoxybenzenesulfonyl chloride and 4-butoxybenzenesulfonamide.

A common route to 4-butoxybenzenesulfonyl chloride involves the direct reaction of butoxybenzene (B75284) with chlorosulfonic acid. smolecule.com This electrophilic substitution introduces the sulfonyl chloride group onto the benzene (B151609) ring. cymitquimica.com This reactive intermediate is a potent electrophile, readily reacting with nucleophiles like amines to form sulfonamides. cymitquimica.com

Alternatively, 4-butoxybenzenesulfonamide can be synthesized through the O-alkylation of 4-hydroxybenzenesulfonamide (B74421) with a suitable butylating agent. This method allows for the introduction of the butoxy group at a later stage in the synthetic sequence. smolecule.com

N-Benzylation Reactions: Approaches and Optimization

The final step in assembling the core structure is the N-benzylation of 4-butoxybenzenesulfonamide. Classical methods often involve the reaction of the sulfonamide with a benzyl (B1604629) halide. However, modern approaches focus on more efficient and environmentally friendly "borrowing hydrogen" methodologies. ionike.com

These reactions utilize catalysts, such as those based on iron or manganese, to facilitate the N-alkylation of sulfonamides with benzyl alcohols. ionike.comacs.orgthieme-connect.com The "borrowing hydrogen" strategy proceeds through the temporary oxidation of the alcohol to an aldehyde, which then reacts with the sulfonamide to form an imine. Subsequent reduction of the imine by the borrowed hydrogen regenerates the catalyst and yields the N-alkylated sulfonamide, with water as the only byproduct. researchgate.net Optimization of reaction conditions, including the choice of catalyst, base, solvent, and temperature, is crucial for achieving high yields. ionike.comacs.org For instance, an iron(II) chloride/potassium carbonate system has been shown to be effective for the N-alkylation of various sulfonamides with benzylic alcohols. ionike.com Similarly, a manganese(I) pincer complex has been successfully employed for the N-benzylation of p-toluenesulfonamide. acs.org

Derivatization and Scaffold Modification of this compound

To explore structure-activity relationships and develop new compounds with enhanced properties, the this compound scaffold can be extensively modified.

Synthetic Routes to Analogues Bearing Varied Benzyl Moieties

The benzyl group of this compound is a prime target for modification. A diverse range of analogues can be synthesized by employing variously substituted benzyl alcohols or benzyl halides in the N-alkylation step. ionike.comacs.orgnih.govresearchgate.net This allows for the introduction of different electronic and steric features on the benzyl ring, which can significantly influence the compound's biological activity. The "borrowing hydrogen" method is particularly amenable to this, accommodating a variety of substituted benzylic alcohols. acs.org

Modification of the Butoxy Chain and Sulfonamide Substituents

The butoxy chain is another key area for structural variation. Its length and branching can impact properties like solubility and binding affinity. smolecule.com Modifications can be achieved by starting with different alkoxy-substituted benzenes in the initial synthesis of the benzenesulfonyl chloride precursor or by alkylating 4-hydroxybenzenesulfonamide with different alkyl halides. smolecule.com For instance, studies on related benzenesulfonamides have shown that variations in the alkoxy chain length can influence their inhibitory activity against enzymes like carbonic anhydrase. smolecule.com

Furthermore, the sulfonamide nitrogen can be substituted with groups other than benzyl, or the benzene ring of the benzenesulfonamide (B165840) can bear additional substituents. These modifications can be introduced by using different primary amines in the sulfonamide formation step or by starting with appropriately substituted benzene derivatives.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of sulfonamides to reduce environmental impact. sci-hub.semdpi.com Key strategies include the use of water as a solvent, which is a safe and environmentally benign alternative to volatile organic solvents. mdpi.comrsc.org Reactions in water can be facilitated using bases like sodium carbonate to neutralize the HCl generated during the reaction of a sulfonyl chloride with an amine. mdpi.com This approach often allows for simple product isolation through filtration after acidification. rsc.org

Solvent-free, or neat, reaction conditions represent another green approach, eliminating the need for any solvent. sci-hub.se Mechanochemical methods, which involve grinding solid reactants together, often in the presence of a catalyst, provide a solvent-free and energy-efficient way to synthesize sulfonamides. rsc.org These methods can be telescopic, combining multiple reaction steps into a single pot, further enhancing their efficiency and sustainability. rsc.org The use of recyclable catalysts, such as certain transition metal complexes, also contributes to the greenness of the synthesis by reducing waste. researchgate.net

Pharmacological Research and Biological Activity Exploration of N Benzyl 4 Butoxybenzenesulfonamide Analogues

Investigation of Enzyme Inhibition Profiles

The benzenesulfonamide (B165840) moiety is a key pharmacophore in a variety of enzyme inhibitors. The addition of N-benzyl and 4-butoxy groups modifies the molecule's properties, such as lipophilicity and steric bulk, which can significantly influence its interaction with enzyme active sites. This section explores the inhibitory activities of analogues of N-benzyl-4-butoxybenzenesulfonamide against several important classes of enzymes.

Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. ebi.ac.uk CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. google.com They are involved in numerous physiological processes, and their inhibition has therapeutic applications in various conditions, including glaucoma, edema, and neuropathic pain. ebi.ac.ukgoogle.com

Research into benzenesulfonamide derivatives has revealed potent and selective inhibitory activity against various human carbonic anhydrase (hCA) isoforms. A study on 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides demonstrated that these compounds can be highly selective for the inhibition of hCA VII over hCA I, with selectivity indexes reaching up to 61,300. google.com Some of these analogues, which share the N-benzylbenzenesulfonamide core structure, exhibited subnanomolar inhibitory constants (Kᵢ) against hCA VII. google.comnih.govresearchgate.net However, selectivity over the ubiquitous hCA II isoform proved more challenging, with only a few compounds showing a preference for hCA VII. google.com For instance, compounds 7c , 7h , 7m , and 7o from the study showed satisfactory selectivity for hCA VII over both hCA I and hCA II. google.comnih.gov The data indicates that modifications on the benzyl (B1604629) group and the linker to the benzenesulfonamide core are critical for achieving isoform selectivity. google.com

Table 1: Inhibition Constants (Kᵢ) and Selectivity Ratios of 4-(3-benzyl-guanidino)benzenesulfonamide Analogues against Human Carbonic Anhydrase Isoforms google.com

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA VII (Kᵢ, nM) | Selectivity (I/VII) | Selectivity (II/VII) |

| 7c | 10000 | 1.5 | 0.9 | 11111.1 | 1.7 |

| 7h | 25000 | 8.3 | 1.1 | 22727.3 | 7.5 |

| 7m | 50000 | 25.6 | 2.9 | 17241.4 | 8.8 |

| 7o | 7500 | 12.8 | 8.9 | 842.7 | 1.4 |

The inhibition of carbonic anhydrases in pathogenic bacteria is a promising strategy for developing novel anti-infective agents. ebi.ac.uk In Mycobacterium tuberculosis (M. tuberculosis), three β-class CAs (MtCA1, MtCA2, and MtCA3) have been identified as potential drug targets. acs.org Inhibition of these enzymes has been shown to have an antitubercular effect. acs.org

Studies on 2H-benzo[e] ambeed.commdpi.comnsf.govthiadiazin-3(4H)-one 1,1-dioxide (BTD) derivatives, which are structurally related to sulfonamides, have demonstrated potent inhibition of mycobacterial CAs, particularly MtCA2 and MtCA3, with Kᵢ values in the low nanomolar range. chembuyersguide.com Importantly, these compounds showed significant selectivity for the mycobacterial enzymes over the off-target human isoforms hCA I and II. chembuyersguide.com Further research on alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates, another class of benzenesulfonamide derivatives, also showed effective inhibition against bacterial β-CAs, with potencies that were dependent on the nature of the substituents on the benzyl ring. ebi.ac.uk These findings suggest that N-benzyl-benzenesulfonamide analogues are a promising scaffold for the development of novel anti-tuberculosis agents that target bacterial carbonic anhydrases. ebi.ac.ukacs.orgchembuyersguide.com

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. ambeed.com Their overexpression is implicated in various diseases, including arthritis, cancer metastasis, and heart failure. ambeed.com Consequently, MMP inhibitors have been actively pursued as therapeutic agents.

Sulfonamide-based compounds have been explored as potential MMP inhibitors. The synthesis of N-benzyl sulfonamides has been documented in the context of developing MMP inhibitors. For example, a patent describes the preparation of an N-benzyl sulfonamide for the purpose of inhibiting MMPs and TNF-α converting enzyme (TACE). ambeed.com While specific inhibitory data for a wide range of N-benzyl sulfonamide derivatives is not extensively detailed in the public literature, the inclusion of this structural motif in discovery programs indicates its relevance. Research on related α-sulfonyl peptidomimetics has yielded compounds with selective inhibitory activity against MMP-2. mdpi.com The N-benzylbenzenesulfonamide moiety is a recognized structure in biologically active compounds, further suggesting its potential as a scaffold for MMP inhibitors.

The glyoxalase system, which includes the enzyme glyoxalase I (Glx-I), is crucial for cellular protection against the cytotoxic effects of methylglyoxal, a byproduct of glycolysis. ambeed.commdpi.com Cancer cells often overexpress Glx-I, making it an attractive target for anticancer drug development. ambeed.commdpi.com

A series of 1,4-benzenesulfonamide derivatives have been designed and synthesized as potential Glx-I inhibitors. ambeed.commdpi.com In vitro studies identified several compounds with potent inhibitory activity, with IC₅₀ values in the sub-micromolar to low micromolar range. ambeed.com Structure-activity relationship (SAR) studies revealed that the substitution pattern on the benzenesulfonamide scaffold significantly influences inhibitory potency. ambeed.com For instance, compounds 26 and 28 in one study demonstrated potent Glx-I inhibition with IC₅₀ values of 0.39 µM and 1.36 µM, respectively. ambeed.commdpi.com These findings highlight the potential of the benzenesulfonamide core, from which this compound is derived, as a template for designing novel Glx-I inhibitors for cancer therapy. ambeed.commdpi.com

Table 2: Glyoxalase I (Glx-I) Inhibitory Activity of Selected Benzenesulfonamide Derivatives ambeed.com

| Compound | Chemical Name | IC₅₀ (µM) |

| 26 | (E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid | 0.39 |

| 28 | (E)-4-((8-hydroxyquinolin-5-yl)diazenyl)benzenesulfonamide | 1.36 |

| 13 | (E)-4-((2-hydroxynaphthalen-1-yl)diazenyl)benzenesulfonamide | 39.06 |

| 14 | (E)-4-((3-hydroxynaphthalen-2-yl)diazenyl)benzenesulfonamide | 22.98 |

HIV-1 protease is an aspartic protease essential for the life cycle of the human immunodeficiency virus (HIV), making it a prime target for antiretroviral therapy. A novel class of potent HIV-1 protease inhibitors has been developed based on a pseudo-symmetric hydroxyethylamine core that incorporates N-benzyl and sulfonamide moieties. nsf.gov

These N-benzyl hydroxyethylamine sulfonamide analogues have demonstrated potent in vitro inhibitory activity against HIV-1 protease, with some compounds exhibiting IC₅₀ values in the nanomolar range. nsf.gov Notably, several of these inhibitors, such as compounds 9a-c , were found to be more potent than the clinically used drug darunavir (B192927) under the same experimental conditions. nsf.gov The design of these inhibitors often includes a heterocyclic P2 ligand and a substituted phenylsulfonyl-N-isobutylamide as the P2' ligand, with the N-benzyl group residing in the core structure. nsf.gov The potent activity of these analogues underscores the value of the N-benzyl sulfonamide framework in the design of next-generation HIV-1 protease inhibitors. nsf.gov

Table 3: In Vitro HIV-1 Protease Inhibitory Activity of N-Benzyl Hydroxyethylamine Sulfonamide Analogues nsf.gov

| Compound | P2 Ligand | IC₅₀ (nM) |

| 9a | Indole (B1671886) | < 0.6 |

| 9b | Indole | < 0.6 |

| 9c | Indole | < 0.6 |

| Darunavir | (Reference Drug) | 1.1 ± 0.1 |

Exploration of Other Enzyme Targets (e.g., DXR, PI3K, Proteasome, Ceramide Galactosyltransferase)

While the primary targets of many sulfonamide derivatives are well-established, ongoing research seeks to identify novel interactions with other clinically relevant enzymes.

DXR (1-deoxy-D-xylulose-5-phosphate reductoisomerase): This enzyme is a critical component of the methylerythritol phosphate (B84403) (MEP) pathway, which is essential for isoprene (B109036) synthesis in pathogens like Mycobacterium tuberculosis and Plasmodium falciparum. nih.gov The MEP pathway is a key target for developing new antimicrobial agents. Research into FR900098, a phosphonic acid natural product, has led to the synthesis of analogues designed to inhibit DXR. nih.gov These analogues, while not benzenesulfonamides, feature modifications to the N-acyl substituent and explore O-linked alkylaryl groups to enhance DXR inhibition by extending into the NADPH binding pocket. nih.gov For instance, a series of FR900098 analogs with an α-substitution of a 3,4-dichlorophenyl group showed activity against P. falciparum, suggesting that targeted modifications on similar scaffolds can produce potent enzyme inhibitors. nih.gov

PI3K (Phosphoinositide 3-kinase): The PI3K/AKT signaling pathway is a crucial regulator of normal cell physiology, including cell cycle progression and apoptosis. mdpi.com It is also deeply involved in the inflammatory process. While direct inhibition of PI3K by this compound is not documented, various natural compounds are known to exert anti-inflammatory effects by modulating this pathway in immune cells like macrophages. mdpi.com

Proteasome: The proteasome is a multi-catalytic protease complex that degrades ubiquitinated proteins, playing a vital role in cellular processes and serving as a target in cancer therapy. Inhibitors like bortezomib, a di-peptide boronic acid, bind with high affinity to the β5 site of the 20S proteasome. nih.gov While structurally distinct from benzenesulfonamides, the development of non-covalent proteasome inhibitors has explored various chemical scaffolds. For example, a tri-peptide containing tri-methoxy-L-phenylalanine has been identified as a potent non-covalent inhibitor. nih.gov

Ceramide Galactosyltransferase: No direct inhibitory activities of this compound analogues against ceramide galactosyltransferase have been reported in the reviewed literature.

Evaluation of Antimicrobial Properties of this compound Related Compounds

The sulfonamide scaffold is historically significant as one of the first classes of effective synthetic antimicrobial agents. ceon.rs Derivatives continue to be evaluated for their ability to combat a wide range of pathogenic microorganisms.

The primary antibacterial mechanism of sulfonamides is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS). mhmedical.comwikipedia.org This bacterial enzyme is essential for the incorporation of para-aminobenzoic acid (PABA) into dihydropteroic acid, a precursor for folic acid synthesis. ceon.rsmhmedical.com Since bacteria must synthesize their own folic acid to produce DNA, purines, and certain amino acids, blocking this pathway leads to a bacteriostatic effect, inhibiting microbial growth and multiplication. ceon.rswikipedia.orgmsdmanuals.com Humans are unaffected because they obtain folate from their diet. wikipedia.org

The antibacterial spectrum of sulfonamides is broad, encompassing both Gram-positive and Gram-negative bacteria. ceon.rsnih.gov However, the emergence of resistant strains has limited their use over time. mhmedical.com

Gram-Positive Bacteria: Sulfonamide derivatives have shown effectiveness against species such as Staphylococcus aureus and Bacillus subtilis. nih.govantibiotics-chemotherapy.ru For example, newly synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives, which share the butoxy and benzylamino motifs, demonstrated significant growth inhibition of S. aureus, with some compounds showing over 60% inhibition at a concentration of 16 µg/mL. nih.gov

Gram-Negative Bacteria: Susceptible Gram-negative bacteria include species of Klebsiella, Salmonella, and Escherichia coli. nih.gov However, resistance is common in strains like Pseudomonas aeruginosa. nih.gov In a study of carbazole (B46965) derivatives, E. coli was found to be more resistant than S. aureus, though some growth reduction was observed at higher concentrations. nih.gov

| Compound Type | Target Organism | Activity/Observation | Source |

|---|---|---|---|

| 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives | S. aureus (Gram-positive) | >60% growth inhibition at 16 µg/mL for select compounds. | nih.gov |

| 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives | E. coli (Gram-negative) | >40% growth reduction at 64 µg/mL for select compounds. | nih.gov |

| 5,6-dibromo-2-(trifluoromethyl)benzimidazole | B. subtilis (Gram-positive) | MIC of 0.49 µg/mL. | antibiotics-chemotherapy.ru |

Beyond their antibacterial role, sulfonamide-based compounds and N-benzyl derivatives have been investigated for their antifungal properties. nih.goveurekaselect.com Some sulfonamides show inhibitory activity against fungi such as Pneumocystis carinii (now Pneumocystis jirovecii). nih.gov

The precise mechanisms can vary. For azole antifungals like ketoconazole (B1673606), the mechanism involves inhibiting lanosterol (B1674476) 14α-demethylase (CYP51), an enzyme required for ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. Analogues of ketoconazole where the acetamide (B32628) group was replaced with sulfonamides showed in vitro activity against Candida albicans and Candida glabrata. frontiersin.org For example, a difluoro-capped ethyl sulfonamide analogue demonstrated a significant increase in antifungal activity against both species. frontiersin.org

N-benzyl derivatives of the polyene antibiotic amphotericin B have also been synthesized and showed high antifungal activity against a broad range of test cultures with reduced toxicity compared to the parent compound. researchgate.net Other research has shown that compounds with benzyl groups attached to a nitrogen atom can exhibit prominent antifungal activity. nih.gov

| Compound Type | Target Organism | Activity/Observation | Source |

|---|---|---|---|

| Ketoconazole sulfonamide analog (difluoro-capped) | C. albicans | MIC75 = 62 nM | frontiersin.org |

| Ketoconazole sulfonamide analog (difluoro-capped) | C. glabrata | MIC75 = 250 nM | frontiersin.org |

| N-benzyl derivatives of amphotericin B | Broad range of test cultures | High antifungal activity with reduced toxicity. | researchgate.net |

| 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives | C. albicans / A. flavus | >60% growth inhibition at 64 µg/mL for select compounds. | nih.gov |

Anti-Inflammatory Potential of N-Benzyl Derivatives and Sulfonamide Scaffolds

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of many chronic diseases. nih.govnih.gov Both N-benzyl derivatives and sulfonamide scaffolds are present in molecules investigated for their ability to modulate this process. eurekaselect.comnih.govcitedrive.com

The anti-inflammatory effects of many compounds are rooted in their ability to interfere with key intracellular signaling cascades that orchestrate the inflammatory response.

NF-κB (Nuclear Factor-kappa B) Pathway: The NF-κB pathway is considered a central mediator of inflammation, controlling the expression of pro-inflammatory genes for cytokines, chemokines, and adhesion molecules. nih.gov Several studies have shown that N-benzyl derivatives can inhibit NF-κB activation. nih.govmdpi.com For example, N-benzyl-N-methyldecan-1-amine (BMDA) was found to block NF-κB inflammatory signaling in THP-1 cells stimulated with lipopolysaccharide (LPS). nih.gov Similarly, certain pyxinol derivatives were shown to directly bind to the p65 and p50 subunits of the NF-κB complex, thereby inhibiting its activation. mdpi.com

MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK family of kinases (including p38, JNK, and ERK) plays a crucial role in translating extracellular signals into cellular responses, including the production of inflammatory mediators. nih.govresearchgate.net Inhibition of this pathway is a key strategy for controlling inflammation. BMDA and its derivative were shown to block c-jun terminal kinase (JNK) and p38 MAPK signaling during LPS stimulation. nih.gov Other studies have demonstrated that various flavonols and polysaccharides exert their anti-inflammatory effects by suppressing the phosphorylation of p38, JNK, and ERK. nih.govresearchgate.net

By modulating signaling pathways, N-benzyl and sulfonamide-containing compounds can reduce the production of key molecules that drive inflammation.

Cytokines: These signaling proteins, including tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-1β, IL-6), are central to the inflammatory response. nih.govresearchgate.net Overproduction of these cytokines can lead to tissue damage. Benzydamine, an N-benzyl derivative, was shown to inhibit TNF-α production in LPS-stimulated human monocytes and reduce serum levels of TNF-α and IL-1β in mice. nih.gov Likewise, BMDA pretreatment of THP-1 cells inhibited the production of TNF-α and IL-1β. nih.gov

Prostaglandins: These lipid compounds are involved in the signs of inflammation, such as pain and swelling. Their synthesis is catalyzed by cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation. nih.gov Certain sulfonamide derivatives have been developed as selective COX-2 inhibitors. nih.gov A study on styrylheterocycles with a benzenesulfonamide group found potent inhibition of prostaglandin (B15479496) E2 (PGE2) production in macrophages, with one compound exhibiting an IC50 value of 0.013 μM, an effect attributed in part to the suppression of COX-2 expression. nih.gov

| Compound/Derivative Type | Target | Activity/Observation | Source |

|---|---|---|---|

| (E)-4-(2-(thiophen-3-yl)vinyl)benzenesulfonamide | PGE2 Production | IC50 = 0.013 μM | nih.gov |

| Benzydamine | TNF-α Production | ED50 ≈ 25 μM in human monocytes | nih.gov |

| N-benzyl-N-methyldecan-1-amine (BMDA) | TNF-α and IL-1β Production | Inhibited production in LPS-stimulated THP-1 cells. | nih.gov |

| Naphthoquinone sulfonamides | ATP-induced edema (in vivo) | Potent anti-inflammatory effects, with ID50 values as low as 9.8 ± 0.7 ng/kg. | nih.gov |

Anticancer Activity Research of N-Benzyl Sulfonamide Analogues

N-benzyl sulfonamide derivatives have emerged as a promising class of compounds in the pursuit of novel anticancer agents. wipo.intnih.gov Research has demonstrated that modifying the N-benzyl and sulfonamide components can yield compounds with significant cytotoxic effects against various cancer cell lines. researchgate.netnih.gov Studies involving libraries of N-benzyl sulfonamides derived from indole cores have identified compounds with potent activity against pancreatic cancer cell lines. researchgate.netnih.gov For instance, certain analogues have shown greater potency than established anticancer agents like Indisulam and ABT-751. researchgate.net The antiproliferative activity of these compounds is often evaluated across a panel of human tumor cell lines, with some derivatives showing selective cytotoxicity towards cancer cells over non-cancerous cells. researchgate.netnih.gov

The cytotoxic effects of N-benzyl sulfonamide analogues are exerted through various mechanisms, leading to the inhibition of cancer cell proliferation and induction of cell death. The cytotoxicity of these compounds has been extensively tested against multiple cancer cell lines, including pancreatic, breast, lung, and colon cancer. nih.govresearchgate.netnih.gov

For example, a library of indolyl sulfonamides was screened against seven pancreatic cancer cell lines, identifying six compounds with IC₅₀ values below 5 µM. researchgate.net In another study, isatin-based sulfonamides featuring an N-benzyl group demonstrated high to moderate inhibitory activity against breast cancer cells (T47D), with one N-benzyl analogue (compound 5) showing an IC₅₀ of 3.59 ± 0.16 µM. nih.gov Similarly, glucopyranosyl-conjugated benzyl derivatives have been synthesized and shown to inhibit the proliferation of colorectal cancer cells, with activity comparable to the chemotherapy drug 5-fluorouracil (B62378) but with improved selectivity. nih.gov The potential of some analogues as metabolic inhibitors of ATP production has also been investigated, revealing another possible mechanism for their cytotoxic action. nih.govresearchgate.net

Table 1: Cytotoxicity of Selected N-Benzyl Sulfonamide Analogues in Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Compound Class | Specific Analogue | Cancer Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| Isatin-Based Sulfonamide | N-benzyl (compound 5) | T47D (Breast) | 3.59 ± 0.16 | nih.gov |

| Isatin-Based Sulfonamide | N-methyl (compound 9) | T47D (Breast) | 1.83 ± 0.08 | nih.gov |

| Indolyl Sulfonamide | AAL-030 | MiaPaCa-2 (Pancreatic) | 2.97 | researchgate.net |

| Quinoline Sulfonamide | Compound 16 | A549 (Lung) | 0.1145 | nih.gov |

| Quinoline Sulfonamide | Compound 20 | A549 (Lung) | 0.4100 | nih.gov |

| Glucopyranosyl-benzyl conjugate | Compound 8d | HCT-116 (Colon) | Comparable to 5-FU | nih.gov |

A key mechanism underlying the anticancer activity of N-benzyl sulfonamide analogues is the induction of apoptosis, or programmed cell death. researchgate.net Apoptosis is a tightly regulated process controlled by the Bcl-2 family of proteins, which includes both anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax and Bak). nih.govyoutube.comyoutube.com In many cancers, anti-apoptotic proteins such as Bcl-2 are overexpressed, allowing malignant cells to evade apoptosis and survive. youtube.com

N-benzyl sulfonamide derivatives can trigger apoptotic cell death, often by disrupting the balance of Bcl-2 family proteins. nih.govnih.gov For instance, certain benzenesulfonamide analogues have been shown to induce apoptosis by increasing the levels of cleaved caspases 3 and 9, which are key executioners of the apoptotic pathway. nih.gov The induction of apoptosis by these compounds restores the natural mechanism for eliminating damaged or malignant cells. nih.gov

In addition to inducing apoptosis, these analogues can also interfere with the normal progression of the cell cycle in cancer cells. One study demonstrated that a benzenesulfonamide derivative arrested the growth of MDA-MB-468 breast cancer cells in the G0-G1 and S phases of the cell cycle, effectively halting their proliferation. nih.gov

The anticancer effects of N-benzyl sulfonamide analogues are often linked to their ability to inhibit specific molecular targets that are crucial for tumor growth and survival. Key targets include tumor-associated carbonic anhydrases (CAs) and phosphatidylinositol 3-kinase (PI3K).

Tumor-Associated Carbonic Anhydrases (CAs) : Sulfonamides are a well-established class of CA inhibitors. nih.gov The primary sulfonamide group (-SO₂NH₂) is essential for this activity, acting as a zinc-binding group that coordinates with the Zn²⁺ ion in the enzyme's active site. nih.govnih.gov Certain CA isoforms, particularly hCA IX and hCA XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer cell proliferation and invasion. nih.gov N-benzyl sulfonamide analogues have been designed to selectively inhibit these tumor-associated CAs. nih.govnih.gov For example, a series of benzenesulfonamides incorporating 1,3,5-triazine (B166579) linkers showed potent inhibition of hCA IX. nih.gov Molecular docking studies have helped elucidate the binding modes of these inhibitors within the active sites of different CA isoforms, guiding the design of more selective compounds. nih.gov

Table 2: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Sulfonamide Analogues This table is interactive. You can sort and filter the data.

| Compound Series | Target Isoform | Kᵢ Range (nM) | Most Active Analogue | Kᵢ of Most Active Analogue (nM) | Source |

|---|---|---|---|---|---|

| Benzenesulfonamide-Triazines | hCA I | 94.4 - 6844 | 8a | 94.4 | nih.gov |

| Benzenesulfonamide-Triazines | hCA II | 179.4 - 3621 | 6c | 179.3 | nih.gov |

| Benzenesulfonamide-Triazines | hCA IX | 134.8 - 2280 | 12i | 38.8 | nih.gov |

| Piperidine-carboxamides | hCA XII | 6.7 - 18.7 | 13 | 6.7 | nih.gov |

Phosphatidylinositol 3-Kinase (PI3K) : The PI3K/AKT/mTOR signaling pathway is a central regulator of cell proliferation, survival, and metabolism, and its disruption is implicated in many cancers. mdpi.com This makes PI3K an attractive target for cancer therapy. Research has shown that sulfonamide derivatives can be designed as potent PI3K inhibitors, with some acting as dual PI3K/mTOR inhibitors. mdpi.com The binding of these inhibitors often involves the formation of hydrogen bonds with key residues like Val851 in the hinge region of the PI3Kα binding pocket. mdpi.com The N-benzyl moiety and related structures can be incorporated into these scaffolds to optimize binding and inhibitory activity. nih.gov

Receptor Ligand and Modulatory Activities

Beyond direct cytotoxicity and enzyme inhibition, N-benzyl sulfonamide analogues have been investigated for their ability to interact with and modulate the activity of critical cellular receptors, including G-protein coupled receptors and nuclear receptors.

G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets for a majority of clinically used drugs. nih.gov They transduce extracellular signals into intracellular responses by activating heterotrimeric G proteins. nih.gov This signaling is fundamental to countless physiological processes, and GPCR dysregulation is linked to numerous diseases. nih.gov While GPCRs are a major focus of drug discovery, specific studies detailing the direct interaction of this compound or its close analogues with particular GPCRs are not extensively covered in the available literature. However, given the structural diversity and pharmacological promiscuity of the N-benzyl sulfonamide scaffold, the potential for interaction with various GPCRs remains an area for future exploration.

Significant research has focused on N-benzyl sulfonamide analogues as modulators of nuclear receptors, particularly the glucocorticoid receptor (GR). The GR is a transcription factor that regulates genes involved in inflammation, metabolism, and stress responses. Nonsteroidal GR modulators are sought after as anti-inflammatory drugs with potentially fewer side effects than traditional corticosteroids. nih.gov

Studies have successfully developed N-benzyl-N-(4-phenoxyphenyl)benzenesulfonamide derivatives as a novel class of nonsteroidal GR antagonists. nih.gov By modifying the N-benzyl sulfonamide scaffold, researchers have identified compounds with high affinity and selectivity for the GR. For example, 2-benzenesulfonyl substituted 8a-benzyl-hexahydro-2H-isoquinolin-6-ones were discovered as high-affinity, selective GR antagonists with nanomolar affinity. nih.gov These compounds were found to be devoid of affinity for other steroid receptors like the androgen, estrogen, mineralocorticoid, and progesterone (B1679170) receptors, highlighting their selectivity. nih.gov Computational docking simulations have been used to understand the binding modes of these antagonists within the GR ligand-binding pocket, aiding in the optimization of their structure-activity relationships. nih.gov

Table 3: Glucocorticoid Receptor (GR) Antagonistic Activity of N-Benzyl Sulfonamide Analogues This table is interactive. You can sort and filter the data.

| Compound Series | Specific Analogue | Target | Activity | Potency | Source |

|---|---|---|---|---|---|

| N-benzyl-N-(4-phenoxyphenyl)benzenesulfonamide | 4-cyano derivative (14m) | GR | Antagonist | IC₅₀ = 1.43 µM | nih.gov |

| N-benzyl-N-(4-phenoxyphenyl)benzenesulfonamide | 4-amino derivative (15a) | GR | Antagonist & NF-κB Transrepression | - | nih.gov |

| 2-Benzenesulfonyl-hexahydro-2H-isoquinolin-6-one | (R)-37 | GR | Antagonist | ~200 nM (functional assay) | nih.gov |

Chemokine Receptor Modulation

The interaction between the C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12 (also known as stromal cell-derived factor-1 or SDF-1), is a critical pathway in various physiological and pathological processes. This axis plays a significant role in cancer metastasis, facilitating the homing of tumor cells to sites of metastasis, as well as promoting angiogenesis, cancer cell survival, and invasion. nih.gov Consequently, the disruption of the CXCR4/CXCL12 interaction represents a promising therapeutic strategy for inhibiting or delaying metastasis. nih.gov

Research into the development of CXCR4 antagonists has led to the exploration of various chemical scaffolds, including benzenesulfonamide derivatives. A series of these compounds have been synthesized and evaluated for their ability to inhibit the CXCR4/CXCL12 interaction, demonstrating that the benzenesulfonamide framework can serve as a basis for potent CXCR4 inhibitors. nih.gov

Detailed research findings have identified several N-benzyl-benzenesulfonamide analogues that exhibit significant inhibitory activity against CXCR4. The potency of these compounds has been quantified through binding affinity assays, which measure the concentration of the compound required to displace a known antagonist from the receptor. Specifically, the displacement of the antagonist TN14003 was used to determine the half-maximal inhibitory concentration (IC₅₀) for these novel benzenesulfonamides. nih.gov

Furthermore, the functional consequence of this receptor inhibition was assessed using a Matrigel invasion assay. This assay measures the ability of cancer cells to invade through a basement membrane matrix, a process that is often dependent on the CXCR4/CXCL12 axis. The results from this assay provide insight into the potential of these compounds to inhibit cancer cell invasion. nih.gov

Computational modeling studies have also been employed to understand the molecular interactions between the potent benzenesulfonamide analogues and the CXCR4 receptor. These studies have revealed that the compounds likely bind to key amino acid residues within the CXCR4 binding pocket, such as Asp97 and Arg188. Mutations in these residues are known to interfere with the receptor's function, suggesting that the interaction of the benzenesulfonamide derivatives with these residues is crucial for their inhibitory activity. nih.gov

The table below summarizes the biological activity of selected N-benzyl-benzenesulfonamide analogues as CXCR4 inhibitors.

| Compound | Structure | Binding Affinity (IC₅₀) | Invasion Inhibition (%) |

| 5a | 4-(4-Acetylpiperazin-1-yl)-N-benzyl-N-methylbenzenesulfonamide | < 10 nM | > 90% |

| 5b | N-Benzyl-4-(4-isobutylpiperazin-1-yl)-N-methylbenzenesulfonamide | < 10 nM | > 90% |

| 5c | N-Benzyl-N-methyl-4-(morpholinomethyl)benzenesulfonamide | Data not available | Data not available |

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Key Pharmacophoric Features for Biological Activity

The fundamental structure of N-benzyl-4-butoxybenzenesulfonamide comprises three key pharmacophoric features: the N-benzyl group, the central benzenesulfonamide (B165840) core, and the 4-butoxy substituent. The sulfonamide moiety is a critical component, known to act as a zinc-binding group in various metalloenzymes, such as carbonic anhydrases. rsc.org This interaction is often crucial for the compound's inhibitory activity.

The aromatic rings of the benzyl (B1604629) and benzenesulfonamide groups are involved in vital hydrophobic and π-stacking interactions within the binding sites of target proteins. The butoxy chain, a lipophilic group, can also contribute to binding by occupying hydrophobic pockets in the target enzyme or receptor. The relative orientation of these groups is paramount for achieving optimal biological activity.

Impact of Substituent Modifications on Potency and Selectivity

Modifications to the substituents on both the N-benzyl and the 4-butoxybenzenesulfonamide (B73945) portions of the molecule have a significant impact on its potency and selectivity.

For the benzenesulfonamide ring, the nature and position of substituents are critical. For instance, in a series of benzenesulfonamide derivatives targeting HIV-1, substitutions at the para-position of the benzenesulfonamide with different halogens showed that smaller atoms led to better antiviral potency. nih.gov Furthermore, the introduction of electron-donating groups, such as a methoxy (B1213986) group, has been shown to be beneficial for the activity of some benzenesulfonamide-based inhibitors. rsc.org

The N-benzyl group also plays a crucial role. In studies of related N-benzylsulfonamides, the presence and nature of substituents on the benzyl ring can modulate activity. For some targets, unsubstituted benzyl groups are preferred, while for others, the addition of small substituents can enhance potency. mdpi.com However, large or bulky groups on the benzyl moiety can be detrimental to activity, likely due to steric hindrance at the binding site. nih.gov

The following table summarizes the general effects of substituent modifications on the potency of benzenesulfonamide derivatives based on findings from related compounds.

| Modification Site | Substituent Type | General Effect on Potency | Reference |

| Benzenesulfonamide Ring (para-position) | Small Halogens (e.g., Cl, F) | Can increase potency | nih.gov |

| Benzenesulfonamide Ring (para-position) | Electron-donating groups (e.g., OCH₃) | Often enhances activity | rsc.orgrsc.org |

| Benzenesulfonamide Ring (para-position) | Bulky groups | Generally decreases potency | nih.gov |

| N-benzyl Group | Small substituents | May increase or decrease potency depending on the target | mdpi.com |

| N-benzyl Group | Large substituents | Typically reduces potency | nih.gov |

Conformational Analysis and its Correlation with Biological Performance

The three-dimensional conformation of this compound is a key determinant of its biological activity. The flexibility of the molecule, particularly around the sulfonamide and benzyl groups, allows it to adopt various conformations to fit into the binding site of a target protein. nih.gov

X-ray crystallography and molecular modeling studies of related benzenesulfonamide inhibitors have revealed that the benzenesulfonamide group often binds in a specific orientation within the active site, with the sulfonamide nitrogen coordinating with a metal ion, such as zinc. nih.govnih.gov The rest of the molecule, often referred to as the "tail," can adopt different conformations depending on the specific interactions with the surrounding amino acid residues. nih.gov Docking studies have shown that the ability of a ligand to adopt a low-energy conformation that complements the active site is crucial for its inhibitory potential. mdpi.com

Design Principles for this compound Analogues with Enhanced Activity

The design of analogues of this compound with enhanced activity is guided by the SAR principles discussed above. A common strategy is the "tail approach," where the core scaffold that binds to the primary target site is kept constant, while the "tail" portion of the molecule is modified to enhance selectivity and potency. nih.govnih.gov

For this compound, this would involve modifying the N-benzyl and 4-butoxy groups. For example, introducing small, electron-donating groups on the benzyl ring could enhance interactions with the target protein. Similarly, varying the length and branching of the alkoxy chain at the 4-position of the benzenesulfonamide ring could optimize hydrophobic interactions.

Another design principle is to introduce groups that can form additional hydrogen bonds or other favorable interactions with the target. nih.gov This could involve adding hydroxyl or amino groups to the benzyl or butoxy moieties. The goal is to create a molecule that has a higher affinity and selectivity for its intended biological target.

The following table outlines key design principles for developing analogues of this compound.

| Design Principle | Strategy | Expected Outcome | Reference |

| Tail Approach | Modify the N-benzyl and 4-butoxy groups while retaining the benzenesulfonamide core. | Enhanced selectivity and potency. | nih.govnih.gov |

| Optimize Hydrophobic Interactions | Vary the length and branching of the alkoxy chain. | Improved binding affinity. | nih.gov |

| Introduce Additional Interactions | Add hydrogen bond donors/acceptors to the "tail" region. | Increased binding affinity and specificity. | nih.gov |

| Substituent Scanning | Systematically replace substituents on the aromatic rings. | Identify optimal electronic and steric properties for activity. | rsc.orgrsc.org |

Computational and in Silico Approaches in N Benzyl 4 Butoxybenzenesulfonamide Research

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein. mdpi.com This method is crucial for understanding the binding mode of N-benzyl-4-butoxybenzenesulfonamide and its analogs within the active site of a target protein. Docking experiments are typically performed using software like Molecular Operating Environment (MOE) or AutoDock Vina. mdpi.com The process involves preparing the 3D structure of the protein, often obtained from the Protein Data Bank (PDB), by adding hydrogen atoms and minimizing its energy using a force field like MMFF94X.

Once the ligand is docked, the resulting complex is analyzed to understand the specific interactions that stabilize the binding. Ligand-protein interaction profilers, such as PLIP (Protein-Ligand Interaction Profiler), are used to characterize the non-covalent interactions, including hydrogen bonds, hydrophobic interactions, salt bridges, and π-stacking. biorxiv.org For instance, in studies of related inhibitors, hydrogen bonds have been observed between the ligand's functional groups (like C=O or N-H) and key amino acid residues (such as SER, ARG, GLY) in the protein's active site. nih.gov Hydrophobic interactions with residues like VAL and TYR also play a significant role in the binding affinity. nih.gov These detailed interaction profiles are essential for structure-based drug design, allowing for the rational modification of the ligand to enhance its binding potency and selectivity. nih.gov

Table 1: Example of Ligand-Protein Interactions Identified Through Docking

| Interaction Type | Ligand Group | Protein Residue |

|---|---|---|

| Hydrogen Bond | Carbonyl (C=O) | ARG98 |

| Hydrogen Bond | Amine (N-H) | GLY120, SER118 |

| Hydrophobic | Phenyl Ring | TYR276, PRO124 |

| Hydrophobic | Alkyl Chain | VAL97 |

Note: This table represents typical interactions observed for related inhibitor compounds as detailed in the literature. nih.gov

Molecular Dynamics Simulations to Understand Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability and conformational changes of the complex over time under physiological conditions. researchgate.net MD simulations are performed using force fields like the General Amber Force Field (GAFF) and can run for nanoseconds to microseconds. irbbarcelona.org These simulations confirm the stability of the docked pose and provide insights into the thermodynamic stability of the inhibitor complex. researchgate.net

Table 2: Typical Parameters for Molecular Dynamics Simulations

| Parameter | Value/Method |

|---|---|

| Force Field | General Amber Force Field (GAFF) |

| Charge Scheme | Semi-Empirical (AM1) |

| Simulation Length | 10 ns or more |

| System | Protein-ligand complex in a water box |

Note: These parameters are based on simulation setups for related N-benzyl compounds. irbbarcelona.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to build mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov For inhibitors related to this compound, such as those targeting phosphodiesterase-4 (PDE-4), structure-based 3D-QSAR approaches like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) have been successfully applied. nih.govnih.gov

This method derives pharmacophoric features directly from the 3D structure of the target's binding pocket. nih.gov These features include hydrogen bond donors, hydrogen bond acceptors, and lipophilic centers. nih.gov By comparing how well a set of known inhibitors match these pharmacophore features, a predictive model can be generated. nih.gov Such models can identify the critical structural features responsible for inhibitory potency and can be used to predict the activity of novel, untested compounds. nih.gov This approach is valuable for prioritizing which novel compounds to synthesize and test, thereby streamlining the drug discovery process. nih.gov

Density Functional Theory (DFT) Calculations for Electronic and Structural Insights

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and geometry of molecules. researchgate.net For compounds like this compound, DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p), can provide highly accurate information about the molecule's ground state geometry. researchgate.net These optimized geometries, including bond lengths and angles, can be compared with experimental data from X-ray crystallography to validate the computational model.

DFT is also used to calculate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined, and the difference between them (the HOMO-LUMO gap) provides insight into the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for the molecule's UV-Vis absorption spectrum. researchgate.net Natural Bond Orbital (NBO) analysis, another DFT-based method, provides information on hybridization and intramolecular charge transfer interactions. multidisciplinaryjournals.com

Table 3: Comparison of Theoretical (DFT) and Experimental (XRD) Bond Lengths for a Related Sulfonamide Structure

| Bond | DFT Calculated Length (Å) | XRD Experimental Length (Å) |

|---|---|---|

| S1-O1 | 1.58078 | 1.4273 |

| S1-O2 | 1.58158 | 1.4367 |

| S1-N8 | 1.69517 | 1.5914 |

Note: Data is for benzyl (B1604629) 4-(((4-bromophenyl)sulfonamido)methyl)cyclohexane-1-carboxylate, illustrating the application of DFT in structural analysis.

Virtual Screening for Novel this compound Ligands

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This process can be performed using the structure of this compound as a reference template. Novel compounds can be designed by modifying its scaffold, and these new analogues are then computationally docked into the target's active site. nih.gov

The docking results are scored based on their predicted binding affinity (e.g., in kcal/mol). nih.gov Compounds with the most favorable binding affinities are identified as "hits" and prioritized for further investigation. For example, in a study aimed at designing new inhibitors for DNA gyrase, a reference compound was used to design novel analogues, leading to the identification of compounds with significantly improved predicted binding affinities compared to known drugs. nih.gov This in silico screening approach allows for the rapid and cost-effective exploration of vast chemical space to discover promising new ligands with potentially enhanced activity. nih.gov

Advanced Research and Development Directions for N Benzyl 4 Butoxybenzenesulfonamide Scaffold

Target Identification and Validation Strategies for Novel Applications

The sulfonamide group is a key structural feature in a wide array of therapeutic agents. ajchem-b.comresearchgate.net These compounds are known for their antibacterial, antiviral, antidiabetic, and anticancer properties. researchgate.netajchem-b.com The versatility of the sulfonamide scaffold allows for structural modifications to develop derivatives with desired biological activities. tandfonline.com

To uncover new therapeutic uses for N-benzyl-4-butoxybenzenesulfonamide, a crucial first step is the identification and validation of its biological targets. Phenotypic screening, where the compound's effect is observed in a disease-relevant biological system, is a powerful method for discovering novel targets and pathways. discoveryontarget.com This approach can identify both known and new targets that could be modulated for therapeutic benefit. discoveryontarget.com

Once a potential target is identified, several strategies can be employed for validation:

Tool Compounds: Using other known molecules that act on the same target can help confirm the initial findings. discoveryontarget.com

Target-to-Phenotype Correlation: Establishing a direct link between the target's activity and the observed biological effect is essential. discoveryontarget.com

Profiling Approaches: Comprehensive analysis of the compound's interactions with a wide range of proteins can reveal its selectivity and potential off-target effects. discoveryontarget.com

Target Knockdown: Silencing the gene that produces the target protein can help verify its role in the observed phenotype. discoveryontarget.com

In Vivo Proof-of-Concept Studies: Testing the compound in animal models of disease provides crucial evidence of its therapeutic potential. discoveryontarget.com

A significant area of interest for sulfonamide derivatives is their role as carbonic anhydrase (CA) inhibitors. acs.orgrsc.org Certain CA isoforms, such as CA IX and XII, are overexpressed in various cancers, making them attractive targets for anticancer drug development. rsc.orgmdpi.com By designing sulfonamides that selectively inhibit these tumor-associated isoforms, it may be possible to develop more effective and targeted cancer therapies. rsc.org

Development of this compound as a Chemical Probe

Chemical probes are indispensable tools for studying protein function and identifying new drug targets. frontiersin.org The this compound scaffold can be adapted to create such probes. The design of a chemical probe typically involves three key components: a reactive group for covalent modification of the target protein, a reporter group for detection, and a ligand that provides binding affinity and selectivity. frontiersin.org

For enzymes that form a covalent intermediate with their substrates, activity-based probes can be developed. frontiersin.org These probes utilize the enzyme's own catalytic mechanism to form a stable adduct, allowing for the specific labeling and identification of the active enzyme. frontiersin.org The sulfonamide moiety itself can be a key part of the ligand, as it is known to bind to the active site of enzymes like carbonic anhydrases. acs.org

The development of a chemical probe from the this compound scaffold would involve:

Ligand Optimization: Fine-tuning the N-benzyl and 4-butoxy groups to enhance binding affinity and selectivity for the target of interest.

Reactive Group Incorporation: Attaching a suitable reactive group, such as a fluorosulfate (B1228806) or a chloroacetamide, to enable covalent modification of the target protein. researchgate.netbeilstein-journals.org

Reporter Group Attachment: Conjugating a reporter molecule, like a fluorophore or a biotin (B1667282) tag, to allow for visualization and enrichment of the probe-protein complex. frontiersin.org

These probes can then be used in competitive profiling experiments to screen for other small molecules that bind to the same target, aiding in the discovery of new drug leads. beilstein-journals.org

Integration of Multi-Omics Data for Comprehensive Biological Profiling

To gain a holistic understanding of the biological effects of this compound, a multi-omics approach is invaluable. nygen.io This involves integrating data from various high-throughput technologies, including genomics, transcriptomics, proteomics, and metabolomics. nygen.iopharmalex.com Such an integrated analysis can reveal the intricate interplay between different molecular layers and provide a systems-level view of the compound's mechanism of action. nygen.io

The process of multi-omics data integration for profiling this compound would typically involve the following steps:

Data Acquisition: Exposing cells or organisms to the compound and collecting samples for analysis across different omics platforms. nih.gov

Data Processing and Analysis: Utilizing bioinformatics tools to process the large datasets generated and identify significant changes in gene expression, protein levels, and metabolite concentrations. scispace.com

Data Integration: Combining the different omics datasets to identify correlations and build a comprehensive picture of the compound's effects on biological pathways. mdpi.com

Network Analysis: Using network-based approaches to visualize and analyze the complex interactions between genes, proteins, and metabolites affected by the compound. researchgate.net

This comprehensive profiling can lead to several key outcomes:

Target Deconvolution: Identifying the primary molecular targets of the compound.

Mechanism of Action Elucidation: Understanding the downstream signaling pathways and cellular processes modulated by the compound. nih.gov

Biomarker Discovery: Identifying molecular signatures that can predict the response to the compound. nygen.io

Off-Target Effect Prediction: Assessing potential unintended interactions that could lead to toxicity. nygen.io

Future Perspectives in Medicinal Chemistry Based on the Sulfonamide and N-Benzyl Scaffolds

Both the sulfonamide and N-benzyl scaffolds hold significant promise for future drug discovery efforts.

The Sulfonamide Scaffold:

The sulfonamide group is a privileged structure in medicinal chemistry due to its versatile biological activities and synthetic accessibility. tandfonline.combohrium.com Future research is likely to focus on:

Multi-target Agents: Developing sulfonamide-based compounds that can modulate multiple targets simultaneously, which could be particularly beneficial for complex diseases. bohrium.com

Novel Mechanisms of Action: Moving beyond the traditional targets of sulfonamides, such as dihydropteroate (B1496061) synthase, to explore new mechanisms of action. tandfonline.com

Hybrid Compounds: Combining the sulfonamide scaffold with other bioactive pharmacophores to create hybrid molecules with enhanced potency and novel activities. tandfonline.com

The N-Benzyl Scaffold:

The N-benzyl group is a common motif in a variety of biologically active compounds. acs.orgacs.org Its role in conferring specific pharmacological properties makes it an attractive component for drug design. Future directions involving the N-benzyl scaffold may include:

Scaffold Hopping: Replacing the core structure of a known drug with an N-benzyl-containing scaffold to discover novel chemical series with improved properties. researchgate.net

Structure-Activity Relationship (SAR) Studies: Systematically modifying the N-benzyl group to optimize potency, selectivity, and pharmacokinetic properties. nih.gov

Targeting the Central Nervous System: The N-benzyl scaffold has shown potential for developing drugs that can cross the blood-brain barrier and act on targets within the central nervous system. nih.gov

The combination of the sulfonamide and N-benzyl scaffolds in this compound provides a rich platform for the development of new therapeutic agents. By leveraging advanced research and development strategies, the full potential of this chemical entity can be explored for a wide range of medical applications.

Q & A

Q. Advanced

- Protein preparation : Remove water molecules and add hydrogens to the crystal structure (e.g., from PDB).

- Ligand preparation : Generate 3D conformers of this compound using Open Babel.

- Docking : Use AutoDock Vina with flexible side chains in the binding pocket. Validate with re-docking (RMSD < 2.0 Å) and compare binding scores (ΔG) to known inhibitors .

How should researchers address discrepancies between crystallographic data and computational predictions for sulfonamide derivatives?

Advanced

Reconcile differences by:

- Verifying computational parameters (e.g., solvent models, force fields).

- Re-examizing crystal packing effects (e.g., hydrogen-bonding networks in Acta Crystallographica data ).

- Performing MD simulations to assess conformational flexibility in solution vs. solid state .

What in vitro assays are suitable for assessing antimicrobial potential, and how should controls be implemented?

Q. Methodological

- MIC assays : Use broth microdilution (CLSI guidelines) with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO < 1%) .

- Time-kill assays : Monitor bacterial viability over 24 hours at 2× MIC .

What are the best practices for ensuring reproducibility in synthesis under varying laboratory conditions?

Q. Methodological

- Document reaction parameters rigorously (e.g., humidity, solvent purity).

- Use calibrated equipment (e.g., thermocouples for temperature control).

- Share raw spectral data and chromatograms for cross-lab validation .

How can researchers interpret conflicting results from biological assays testing the same compound?

Q. Data Analysis

- Review assay conditions (e.g., cell line variability, serum concentration).

- Validate via orthogonal assays (e.g., enzymatic inhibition vs. cell viability).

- Apply statistical tests (e.g., ANOVA) to identify outlier datasets .

What are the critical safety protocols for handling this compound in laboratory settings?

Q. Safety

- PPE : Gloves (nitrile), lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of sulfonamide dust.

- Disposal : Follow EPA guidelines for sulfonamide waste (neutralize with 10% NaOH before disposal) .

What computational approaches predict environmental impact or biodegradation pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.